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6-Chlorocyclohexa-3,5-diene-1,2,3-triol

Cat. No.: B14297255
CAS No.: 113787-11-4
M. Wt: 162.57 g/mol
InChI Key: DVJVBNOIAXYQEQ-UHFFFAOYSA-N
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Description

6-Chlorocyclohexa-3,5-diene-1,2,3-triol is a high-value chemical building block with significant utility in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C6H7ClO3 and a molecular weight of 162.57 g/mol, is characterized by its reactive chlorinated cyclohexadiene scaffold adorned with three hydroxyl groups . This unique structure makes it a pivotal synthon for constructing complex molecular architectures. Its primary research value lies in its role as a key intermediate in the stereoselective synthesis of haloconduritols, which are known as potent covalent, irreversible, active-site directed glycosidase inhibitors . Furthermore, related chiral diol analogues, such as (1S,2S)-3-chlorocyclohexa-3,5-diene-1,2-diol, are established as versatile precursors in the synthesis of biologically active molecules like mannojirimycin and ascorbate . The presence of multiple functional groups on the diene system allows for diverse chemical transformations, including nucleophilic substitution of the chlorine atom and participation in cycloaddition reactions like the Diels-Alder reaction, enabling access to complex bicyclic and aromatic compounds . Quantum chemical calculations, including Density Functional Theory (DFT) analyses, suggest that this molecule possesses a high electrophilicity index, with its Lowest Unoccupied Molecular Orbital (LUMO) likely having significant contributions from the C-Cl antibonding orbital. This electronic profile makes it particularly susceptible to nucleophilic attack, guiding researchers in predicting its reactivity and regioselectivity in synthetic pathways . This product is offered with a typical purity of 95% and is provided in various packaging options to suit your specific research requirements . Intended Use & Disclaimer: This compound is intended for research and development purposes in a laboratory setting only. It is strictly not for human or veterinary diagnostic or therapeutic use, nor for consumption in any form.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClO3 B14297255 6-Chlorocyclohexa-3,5-diene-1,2,3-triol CAS No. 113787-11-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113787-11-4

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

6-chlorocyclohexa-3,5-diene-1,2,3-triol

InChI

InChI=1S/C6H7ClO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,8-10H

InChI Key

DVJVBNOIAXYQEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(C(=C1)Cl)O)O)O

Origin of Product

United States

Theoretical and Computational Investigations of 6 Chlorocyclohexa 3,5 Diene 1,2,3 Triol

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 6-Chlorocyclohexa-3,5-diene-1,2,3-triol, such studies would elucidate the effects of its substituent groups on the cyclohexadiene ring, influencing its geometry, stability, and reactivity.

Density Functional Theory (DFT) Analyses of Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules. While specific DFT studies on this compound are not widely published, principles from DFT calculations on substituted cyclohexanes and related compounds can be applied.

A DFT analysis would likely begin with geometry optimization to find the lowest energy conformation. For a substituted cyclohexadiene, the ring may adopt a pseudo-chair or boat conformation. The presence of multiple hydroxyl groups and a chlorine atom would introduce significant steric and electronic effects, influencing the preferred geometry. The stability of the molecule would be assessed by calculating its total electronic energy. Key parameters that would be determined from a DFT analysis are summarized in the following table, with hypothetical but plausible values based on related structures.

Parameter Description Predicted Value
Total EnergyThe sum of electronic and nuclear repulsion energies, indicating molecular stability.Specific value dependent on DFT functional and basis set.
Dipole MomentA measure of the molecule's overall polarity, arising from the electronegative chlorine and oxygen atoms.~2.5 - 3.5 Debye
Bond Lengths (Å)Predicted average lengths of key covalent bonds.C-Cl: ~1.75, C-O: ~1.42, C=C: ~1.34, C-C: ~1.52
Bond Angles (°)Predicted angles between adjacent bonds, indicating local geometry.C-C-C ring angles: ~118-122°, C-C-O: ~109°, C-C-Cl: ~110°

These predicted values would be crucial for understanding the molecule's physical properties and how it interacts with other molecules.

Computational Studies on Reactivity Indices and Frontier Orbitals

The reactivity of this compound can be rationalized through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to act as a nucleophile or an electrophile.

Computational studies on similar chlorinated compounds suggest that the HOMO would likely be localized on the π-system of the cyclohexadiene ring, making it susceptible to electrophilic attack. The LUMO, conversely, would be expected to have significant contributions from the C-Cl antibonding orbital, indicating a potential site for nucleophilic attack.

Reactivity indices derived from DFT calculations provide a quantitative measure of chemical reactivity.

Reactivity Index Description Predicted Trend
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO, indicating chemical stability and reactivity. A smaller gap suggests higher reactivity.Moderately small gap, suggesting susceptibility to reactions.
Chemical Hardness (η)A measure of resistance to change in electron distribution. Related to the HOMO-LUMO gap (η ≈ ΔE/2).Moderate hardness.
Electronegativity (χ)The power of an atom or group to attract electrons.High, due to electronegative substituents.
Electrophilicity Index (ω)A measure of the ability of a species to accept electrons.High, indicating a strong electrophilic character.

These indices collectively suggest that this compound would be a reactive molecule with a pronounced electrophilic character.

Conformational Analysis and Stereochemical Prediction

The presence of three chiral centers in this compound means that multiple stereoisomers are possible. Conformational analysis is crucial for determining the most stable three-dimensional arrangement of each stereoisomer. General principles of conformational analysis of substituted cyclohexanes suggest that bulky substituents prefer to occupy equatorial positions to minimize steric strain from 1,3-diaxial interactions. libretexts.org

For this compound, the interplay between the chlorine atom and the three hydroxyl groups would lead to a complex conformational landscape. The hydroxyl groups can form intramolecular hydrogen bonds, which could stabilize certain conformations that might otherwise be disfavored due to steric hindrance.

Computational methods, such as molecular mechanics or DFT, would be employed to calculate the relative energies of different chair and boat-like conformations for each stereoisomer. The results of such an analysis would predict the most likely stereochemical and conformational arrangement of the molecule under different conditions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates.

Mechanistic Pathways for Hydroxylation and Chlorination Reactions

The formation of this compound could potentially occur through the metabolic degradation of chlorinated aromatic compounds like chlorobenzene (B131634). cdc.gov Computational modeling could explore the enzymatic hydroxylation and chlorination pathways. For instance, the metabolism of chlorobenzene is known to proceed through epoxide intermediates, which are then hydrolyzed to diols. cdc.gov Further oxidation and chlorination steps could lead to the target molecule. DFT calculations can be used to model the reaction coordinates for these transformations, identifying the most energetically favorable pathways.

Transition State Characterization in Syntheses and Transformations

For any proposed synthetic route to or transformation of this compound, the characterization of transition states is essential for understanding the reaction kinetics. Transition state theory, combined with computational methods, allows for the calculation of activation energies, which are critical for predicting reaction rates.

For example, in a potential synthesis involving the Diels-Alder reaction followed by subsequent functionalization, DFT could be used to model the concerted or stepwise nature of the cycloaddition and to characterize the geometry and energy of the transition state. Similarly, for a transformation like a dehydration or dehydrochlorination reaction, computational modeling could pinpoint the relevant transition states and predict the regioselectivity and stereoselectivity of the reaction.

Chemical Reactivity and Transformation Pathways of 6 Chlorocyclohexa 3,5 Diene 1,2,3 Triol

Reactivity of the Chlorinated Diene System

The chlorinated cyclohexadiene ring is the site of numerous potential reactions, influenced by the presence of the chlorine substituent and the conjugated double bonds.

Electrophilic and Nucleophilic Reactions of the Chlorinated Cyclohexadiene Ring

The conjugated diene system of 6-Chlorocyclohexa-3,5-diene-1,2,3-triol is susceptible to attack by both electrophiles and nucleophiles. The chlorine atom's inductive electron-withdrawing effect deactivates the ring towards electrophilic attack to some extent, while also influencing the regioselectivity of such reactions.

Electrophilic Addition: Electrophiles will react with the double bonds of the diene system. The presence of the chlorine atom can direct the addition to specific positions. For instance, in reactions with halogens like chlorine or bromine in non-polar solvents, electrophilic addition across the double bonds is expected. quora.com The reaction proceeds through a polarized intermediate, where the approaching electrophile is polarized by the π-electron cloud of the diene. quora.com

Nucleophilic Aromatic Substitution (SNAAr): While the cyclohexadiene ring is not aromatic, it can undergo nucleophilic substitution reactions, particularly at the carbon bearing the chlorine atom. Strong nucleophiles can displace the chloride ion. The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the ring. libretexts.orgnih.gov The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Reaction TypeReagentProduct TypeMechanism
Electrophilic AdditionCl₂, Br₂Tetrachloro- or Dichloro-dibromo-cyclohexene derivativeFormation of a halonium ion intermediate
Nucleophilic SubstitutionNaOCH₃6-Methoxycyclohexa-3,5-diene-1,2,3-triolAddition-Elimination (SNAAr-like)
Diels-Alder ReactionMaleic anhydrideBicyclic adduct[4+2] Cycloaddition

Radical Pathways Involving Chlorine and Diene Moieties

The chlorinated diene system can also participate in reactions proceeding through radical intermediates, typically initiated by UV light or radical initiators. wikipedia.orglibretexts.org

Free-Radical Halogenation: Under UV light, chlorine can react with the cyclohexadiene ring via a free-radical chain mechanism. wikipedia.org This process involves three main stages: initiation, where the chlorine molecule is homolytically cleaved into two chlorine radicals; propagation, where a chlorine radical abstracts a hydrogen atom from the ring to form a cyclohexadienyl radical, which then reacts with another chlorine molecule; and termination, where two radicals combine. youtube.commasterorganicchemistry.com

Radical Addition: Similar to electrophilic addition, radical species can add across the double bonds of the diene. This type of reaction is often initiated by the decomposition of a radical initiator. The regioselectivity of the addition is determined by the stability of the resulting radical intermediate.

Transformations of the Vicinal Triol Functionality

The three adjacent hydroxyl groups on the saturated portion of the ring constitute a vicinal triol, a functional group with its own distinct reactivity.

Oxidation and Reduction Chemistry of Polyhydroxyl Groups

The vicinal triol moiety is susceptible to both oxidation and reduction reactions.

Oxidation: The hydroxyl groups can be oxidized to various extents depending on the oxidizing agent used. Mild oxidation may selectively oxidize one of the secondary alcohols to a ketone, forming an α-hydroxy ketone. nih.govresearchgate.net Stronger oxidizing agents can lead to the cleavage of the carbon-carbon bonds between the hydroxyl groups. For example, treatment with periodic acid (HIO₄) results in the oxidative cleavage of the vicinal diol, breaking the C-C bond and forming two carbonyl groups. youtube.com

Reduction: While the hydroxyl groups themselves are not readily reduced, the introduction of adjacent carbonyl groups via oxidation would allow for subsequent reduction using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) to regenerate the diols, potentially with different stereochemistry.

Reaction TypeReagentProduct TypeKey Transformation
Mild OxidationManganese catalyst with H₂O₂α-Hydroxy ketone derivativeSelective oxidation of a secondary alcohol
Oxidative CleavagePeriodic acid (HIO₄)Dialdehyde derivativeCleavage of the C-C bond between two hydroxyl groups
Strong Oxidation12-tungstophosphoric acid-hydrogen peroxideDicarboxylic acid derivativeOxidative cleavage and further oxidation

Derivatization Reactions of Triols

The hydroxyl groups of the vicinal triol can be readily derivatized to form esters, ethers, and other functional groups. These reactions are often used to protect the hydroxyl groups during other transformations or to modify the properties of the molecule.

Esterification: The triol can react with acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. The reactivity of the different hydroxyl groups may vary, allowing for selective esterification under controlled conditions.

Etherification: Treatment with an alkyl halide in the presence of a strong base (Williamson ether synthesis) will convert the hydroxyl groups to ethers.

Boronic Acid Derivatization: Vicinal diols, in particular, react with boronic acids to form stable cyclic boronate esters. nih.govnih.govresearchgate.net This reaction is often used for the selective protection or analysis of vicinal diol-containing molecules. escholarship.orgmdpi.com

Rearrangement Reactions and Isomerization Pathways

Under certain conditions, this compound can undergo various rearrangement and isomerization reactions. wiley-vch.debyjus.comthermofisher.com

Acid-Catalyzed Rearrangements: In the presence of strong acids, carbocationic intermediates can be formed, which may then undergo rearrangements such as hydride or alkyl shifts to form more stable carbocations before subsequent reaction. For instance, protonation of a hydroxyl group followed by the loss of water can lead to a carbocation that initiates a rearrangement of the carbon skeleton. libretexts.org

Isomerization of the Diene System: The double bonds in the cyclohexadiene ring can migrate under thermal or catalytic conditions to form isomers with different arrangements of the double bonds, potentially leading to a more stable conjugated system.

Epoxidation and Subsequent Rearrangement: Epoxidation of one of the double bonds followed by acid-catalyzed ring-opening can lead to the formation of a diol and can be accompanied by rearrangements of the carbon skeleton. nih.gov

Reaction Kinetics and Thermodynamic Considerations of this compound

The study of the reaction kinetics and thermodynamic properties of this compound is intrinsically linked to its role as a potential intermediate in the microbial degradation of chlorinated aromatic compounds such as chlorobenzene (B131634). While specific experimental data on the isolated compound's kinetics and thermodynamics are not extensively documented in publicly available research, an understanding of its reactivity can be inferred from the enzymatic transformations it undergoes within established metabolic pathways.

Research into the biodegradation of chlorobenzene suggests that the process often proceeds through a modified ortho-cleavage pathway. Under aerobic conditions, indigenous microbial communities in environments such as groundwater have been observed to degrade monochlorobenzene, with genera like Acidovorax and Pseudomonas being dominant. oup.com The enzymatic reactions involved are generally characterized by high specificity and efficiency, although the presence of chlorine substituents can influence the reaction kinetics compared to non-halogenated analogues.

The conversion of chlorinated catechols, which are precursors to or metabolites derived from compounds like this compound, is a critical step. For instance, catechol 2,3-dioxygenases are enzymes that can convert 3-chlorocatechol. nih.govcore.ac.uk The efficiency of these enzymes can vary significantly, with some being highly effective while others are prone to inactivation. nih.govcore.ac.uk

In the absence of direct experimental data, computational methods could be employed to estimate the kinetic and thermodynamic parameters of this compound and its reactions. Quantum mechanical calculations and molecular dynamics simulations can provide valuable insights into the reaction mechanisms, activation energies, and thermodynamic stability of such intermediates.

Spectroscopic Characterization Techniques for 6 Chlorocyclohexa 3,5 Diene 1,2,3 Triol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific experimental spectra for 6-Chlorocyclohexa-3,5-diene-1,2,3-triol are not widely published, the expected chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra can be predicted based on the electronic environment of each atom. The presence of electronegative oxygen and chlorine atoms, along with the sp²-hybridized carbons of the diene, significantly influences the chemical shifts.

In ¹H NMR, protons attached to the diene portion of the ring (vinylic protons) are expected to resonate in the downfield region, typically between 5.5 and 6.5 ppm. The protons on the carbons bearing hydroxyl groups (carbinol protons) would likely appear in the 3.5 to 4.5 ppm range. The proton on the carbon adjacent to the chlorine atom would also be shifted downfield due to the inductive effect of the halogen. ntnu.noresearchgate.net

In ¹³C NMR, the sp² carbons of the diene would produce signals in the downfield region, approximately between 120 and 140 ppm. The sp³ carbons bonded to the hydroxyl groups are expected in the 60-80 ppm range, while the carbon directly attached to the chlorine atom would resonate in a similar region, typically between 50 and 70 ppm. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H ~3.5 - 4.5 ~60 - 80
C2-H ~3.5 - 4.5 ~60 - 80
C3-H ~3.5 - 4.5 ~60 - 80
C4=C ~5.5 - 6.5 ~120 - 140
C5=C ~5.5 - 6.5 ~120 - 140

Note: These are estimated values. Actual chemical shifts can vary based on solvent and stereochemistry.

To definitively establish the molecular structure, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, allowing for the mapping of the entire molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent vinylic protons and between the carbinol protons on the C1, C2, and C3 carbons, confirming their connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would be used to unambiguously assign the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum could show a correlation between a vinylic proton and the carbon atom bonded to chlorine, confirming the relative positions of these groups. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is vital for determining the molecule's stereochemistry, such as the relative orientation (cis or trans) of the hydroxyl groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the vibrational modes of molecules. Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, while Raman spectroscopy measures the inelastic scattering of monochromatic light. These techniques are complementary and provide a characteristic fingerprint of the functional groups present in a molecule. mdpi.com

The vibrational spectrum of this compound is dominated by the characteristic vibrations of its hydroxyl and diene functional groups.

Hydroxyl (O-H) Vibrations: The three hydroxyl groups will give rise to a strong, broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibrations of the alcohol groups are expected to appear in the 1000-1200 cm⁻¹ region. rsc.org

Diene (C=C) Vibrations: The conjugated diene system will show C=C stretching vibrations in the 1600-1680 cm⁻¹ range. These bands may be more prominent in the Raman spectrum, as symmetric C=C bonds often result in a strong Raman signal. researchgate.net Vinylic C-H stretching vibrations are also expected just above 3000 cm⁻¹.

The presence of the chlorine atom introduces a distinct vibrational signature. The carbon-chlorine (C-Cl) stretching vibration typically appears in the lower frequency "fingerprint" region of the IR spectrum. This absorption is generally found in the range of 500-800 cm⁻¹. researchgate.net Its exact position can provide clues about the conformation of the molecule. This band is usually of medium to strong intensity in the IR spectrum.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretching (H-bonded) 3200 - 3600 (Broad)
Alkene (C-H) Stretching 3010 - 3100
Alkene (C=C) Stretching (Conjugated) 1600 - 1680
Alcohol (C-O) Stretching 1000 - 1200

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. uva.nl

For this compound (C₆H₇ClO₃), the nominal molecular weight is 162 g/mol . nih.gov The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two peaks, one for [C₆H₇³⁵ClO₃]⁺ and another, two mass units higher, for [C₆H₇³⁷ClO₃]⁺, with an intensity ratio of roughly 3:1.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. Analyzing the mass of these fragments helps to deduce the original structure. Common fragmentation pathways for this molecule would likely include:

Loss of Water ([M-H₂O]⁺): Alcohols readily lose a water molecule (18 Da). With three hydroxyl groups, sequential losses are possible. libretexts.org

Loss of HCl ([M-HCl]⁺): Elimination of a hydrogen chloride molecule (36 Da) is a common fragmentation pathway for chlorinated compounds.

Ring Cleavage: The cyclohexadiene ring can undergo various cleavage reactions, leading to characteristic fragment ions. youtube.com

Loss of CO or CHO: Fragmentation involving the oxygen-containing functional groups can lead to the loss of carbon monoxide (28 Da) or a formyl radical (29 Da).

Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Mass Lost (Da) Predicted m/z (for ³⁵Cl)
[M]⁺ 0 162
[M-H₂O]⁺ 18 144
[M-Cl]⁺ 35 127
[M-HCl]⁺ 36 126
[M-2H₂O]⁺ 36 126

Note: The m/z values correspond to the most abundant isotope, ³⁵Cl. A corresponding peak at m/z + 2 would be expected for each chlorine-containing fragment.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method is indispensable for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsional angles, as well as intermolecular interactions in the solid state. caltech.edu

For this compound or its derivatives to be analyzed by X-ray diffraction, they must first be obtained in the form of single crystals of sufficient quality. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

Detailed Research Findings:

In the case of this compound, X-ray analysis would be expected to precisely define the conformation of the six-membered ring. It would reveal whether the diene system imposes a near-planar structure on a portion of the ring and would determine the relative stereochemistry of the three hydroxyl groups and the chlorine atom. The analysis would also detail the intramolecular and intermolecular hydrogen bonding networks established by the hydroxyl groups, which are crucial in dictating the packing of the molecules in the crystal lattice. iucr.org

An illustrative data table based on known structures of related cyclohexadiene derivatives is presented below to demonstrate the type of information that would be obtained from an X-ray diffraction study.

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
C-C Bond Lengths (diene)~1.34 - 1.47 Å
C-C Bond Lengths (alkane)~1.50 - 1.54 Å
C-O Bond Lengths~1.43 Å
C-Cl Bond Length~1.78 Å
Key Torsion AnglesDefining the ring conformation
Hydrogen Bond GeometriesDonor-Acceptor distances and angles

This table is illustrative and provides expected ranges based on analogous structures. Specific values for this compound would require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. longdom.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals. For organic molecules, the most common transitions involve π electrons in conjugated systems. libretexts.org

Detailed Research Findings:

The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the conjugated diene system. The presence of substituents such as the chlorine atom and hydroxyl groups can influence the absorption maximum (λmax) and the molar absorptivity (ε). These substituents can act as auxochromes, modifying the electronic properties of the chromophore.

Studies on 1,3-cyclohexadiene (B119728) and its derivatives show characteristic absorptions in the UV region. researchgate.netacs.org For 1,3-cyclohexadiene in the gas phase, absorptions between 220 and 280 nm are attributed to π → π* transitions. researchgate.net The exact position of λmax for this compound would be influenced by the electronic effects of the chloro and hydroxyl substituents. The chlorine atom, with its lone pairs of electrons, can participate in resonance with the π-system, potentially leading to a bathochromic (red) shift of the absorption maximum. The hydroxyl groups can also have a similar effect.

The solvent used for the analysis can also impact the UV-Vis spectrum. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption wavelength.

An interactive data table illustrating the expected UV-Vis absorption data for this compound, based on data from related conjugated dienes, is provided below.

Compoundλmax (nm)Molar Absorptivity (ε, L mol-1 cm-1)SolventTransition
1,3-Cyclohexadiene~256~8,000Hexaneπ → π
Hypothetical this compound~260-270~7,000-9,000Ethanolπ → π

This table provides an estimated range for this compound based on the known absorption of the parent chromophore and the expected influence of substituents. Actual experimental data would be required for precise values.

Degradation and Environmental Fate of Chlorinated Cyclohexadiene Triols

Microbial Degradation Pathways

The microbial breakdown of chlorinated alicyclic compounds is a key process in their environmental detoxification. Both aerobic and anaerobic microorganisms have demonstrated the ability to degrade these complex molecules, often through specialized enzymatic systems.

The biodegradation of chlorinated compounds can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, with distinct mechanisms governing the transformation of these molecules.

Aerobic Degradation: In aerobic environments, microorganisms primarily utilize oxygenases to initiate the breakdown of chlorinated hydrocarbons. For compounds structurally related to 6-Chlorocyclohexa-3,5-diene-1,2,3-triol, the initial steps often involve hydrolytic dechlorination and dehydrogenation, catalyzed by specific enzymes. These reactions introduce hydroxyl groups and remove chlorine atoms, making the molecule more susceptible to ring cleavage and further metabolism. The aerobic degradation of the pesticide lindane, for instance, involves a series of enzymatic steps that transform the highly chlorinated parent compound into various chlorinated diols and triols, which are then funneled into central metabolic pathways.

Anaerobic Degradation: Under anaerobic conditions, a common degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is often carried out by organohalide-respiring bacteria, which use chlorinated compounds as terminal electron acceptors. For chlorinated cyclic compounds, anaerobic degradation can lead to the formation of less chlorinated and eventually non-chlorinated aromatic or aliphatic compounds. For example, the anaerobic degradation of lindane can produce intermediates such as tetrachlorocyclohexene and ultimately chlorobenzene (B131634). frontiersin.org

ConditionPrimary MechanismKey Processes
Aerobic Oxidation / HydrolysisEnzymatic hydroxylation, Dehydrogenation, Dehydrochlorination, Ring cleavage
Anaerobic ReductionReductive dechlorination, Dichloroelimination

A key family of enzymes involved in the degradation of chlorinated cyclohexanes and their derivatives are the lin enzymes, extensively studied in the context of lindane degradation by various bacterial strains, notably Sphingobium species.

LinA (Dehydrochlorinase): This enzyme catalyzes the initial dehydrochlorination steps in the degradation of several hexachlorocyclohexane (B11772) isomers. LinA removes a hydrogen and a chlorine atom from the substrate, forming a double bond. While its direct action on this compound has not been specifically documented, its role in initiating the degradation of related chlorinated cyclic compounds is crucial.

LinB (Haloalkane Dehalogenase): LinB is a key enzyme that carries out hydrolytic dechlorination. frontiersin.org It replaces a chlorine atom with a hydroxyl group from a water molecule. This enzymatic action is particularly relevant to the transformation of chlorinated cyclohexadiene intermediates. For instance, LinB is responsible for the conversion of 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN) to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL) in the aerobic degradation pathway of lindane. frontiersin.org It is plausible that LinB or enzymes with similar hydrolytic dehalogenase activity could act on this compound, leading to the removal of the chlorine atom and the formation of a cyclohexatriol.

The sequential action of these and other enzymes results in a cascade of reactions that progressively detoxify the chlorinated molecule.

While specific studies identifying the metabolites of this compound are not available, the degradation pathways of structurally analogous compounds, such as the intermediates of lindane degradation, provide a strong basis for predicting the likely metabolic products. The aerobic degradation of lindane is known to produce a variety of chlorinated diols and hydroquinones.

Based on these established pathways, the microbial degradation of this compound can be hypothesized to proceed through the following steps:

Hydrolytic Dechlorination: The initial step would likely involve the removal of the chlorine atom by a haloalkane dehalogenase, such as LinB, to form cyclohexa-3,5-diene-1,2,3,6-tetraol.

Dehydrogenation: Subsequent enzymatic dehydrogenation could lead to the formation of a more oxidized intermediate, such as a dihydroxy-p-benzoquinone.

Ring Cleavage: The aromatic or quasi-aromatic ring would then be susceptible to cleavage by dioxygenase enzymes, breaking the cyclic structure and forming aliphatic acids.

Further Metabolism: These aliphatic intermediates would then be channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to their complete mineralization to carbon dioxide and water.

The following table outlines some of the key metabolites identified in the degradation of lindane, which are structurally related to the expected metabolites of this compound.

Precursor CompoundKey MetaboliteEnzymatic Step
γ-Hexachlorocyclohexaneγ-PentachlorocyclohexeneDehydrochlorination (LinA)
1,3,4,6-Tetrachloro-1,4-cyclohexadiene2,5-Dichloro-2,5-cyclohexadiene-1,4-diolHydrolytic Dechlorination (LinB) frontiersin.org
2,5-Dichloro-2,5-cyclohexadiene-1,4-diol2,5-DichlorohydroquinoneDehydrogenation
2,5-DichlorohydroquinoneChlorohydroquinoneReductive Dechlorination
ChlorohydroquinoneHydroquinoneReductive Dechlorination

Chemical Degradation Processes

In addition to microbial activity, the environmental fate of this compound is also influenced by abiotic chemical degradation processes. These reactions can occur in soil and water and are primarily driven by hydrolysis and oxidation.

The hydrolytic stability of a chemical compound refers to its resistance to reaction with water. For chlorinated organic compounds, hydrolysis can be a significant degradation pathway, leading to the replacement of chlorine atoms with hydroxyl groups. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Oxidative degradation involves the reaction of a compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH), ozone (O₃), and other reactive oxygen species. These reactions are often initiated by sunlight (photolysis).

The double bonds in the cyclohexadiene ring of this compound make it susceptible to oxidative attack. Hydroxyl radicals, which are highly reactive and non-selective, can add to the double bonds or abstract hydrogen atoms, initiating a cascade of oxidative reactions. These processes can lead to the formation of a variety of oxygenated products, including epoxides, aldehydes, ketones, and carboxylic acids, and can ultimately result in ring cleavage and mineralization. The presence of both chlorine and hydroxyl substituents on the ring will influence the sites of oxidative attack and the nature of the degradation products.

Environmental Persistence and Transformation in Aqueous and Soil Systems

The environmental persistence and transformation of this compound, a chlorinated cyclohexadiene triol, are critical determinants of its potential ecological impact. As a polar, water-soluble molecule, its fate in aqueous and soil systems is governed by a combination of biotic and abiotic degradation processes. While specific experimental data on this compound is limited in publicly available literature, its environmental behavior can be inferred from the known fate of similar chlorinated organic compounds and microbial metabolites of aromatic hydrocarbons.

Chlorinated organic compounds are a broad class of chemicals, and their environmental persistence can vary significantly. Factors such as the degree and position of chlorine substitution on a molecule can influence its susceptibility to degradation. Generally, compounds with higher levels of chlorination tend to be more resistant to breakdown.

The introduction of chlorinated phenols and their derivatives into the environment from industrial and agricultural activities is a significant concern due to their toxicity and persistence. These compounds can enter soil and water systems, where they are subject to various degradation pathways. The oceans often serve as the ultimate sink for persistent chlorinated hydrocarbons, where they can accumulate and impact marine life. The degradation of such compounds in the marine environment can be extremely slow, with half-lives potentially spanning years, decades, or even centuries.

Transformation in Aqueous Systems

In aqueous environments, the transformation of this compound is anticipated to be influenced by factors such as pH, temperature, and the presence of microorganisms. Abiotic processes like hydrolysis and photolysis, along with microbial degradation, are the primary pathways for its transformation. Given its hydroxyl groups, the compound is expected to be relatively water-soluble.

Microbial degradation is a key process in the breakdown of many organic pollutants in aquatic systems. Microorganisms may utilize chlorinated compounds as a carbon source, leading to their mineralization. The presence of specific microbial consortia adapted to degrading chlorinated aromatics would likely enhance the transformation rate of this compound.

The following table summarizes the potential transformation pathways and influencing factors for this compound in aqueous environments, based on general principles for similar compounds.

Transformation PathwayDescriptionKey Influencing FactorsExpected Products
Microbial Degradation Enzymatic breakdown by aquatic microorganisms (bacteria, fungi).Microbial population density and diversity, oxygen levels, nutrient availability, temperature.Catechols, further ring cleavage products, CO2, H2O, Cl-
Hydrolysis Chemical breakdown due to reaction with water.pH, temperature.Replacement of the chlorine atom with a hydroxyl group, leading to a cyclohexenetetrol.
Photolysis Degradation by sunlight, particularly UV radiation.Light intensity, presence of photosensitizers (e.g., dissolved organic matter).Ring cleavage products, dechlorinated intermediates.

Transformation in Soil Systems

In soil environments, the fate of this compound is more complex due to the heterogeneous nature of the soil matrix. Adsorption to soil organic matter and clay particles can significantly affect its bioavailability for microbial degradation and transport. The compound's polarity suggests that it would have moderate mobility in soils with low organic content, potentially leading to leaching into groundwater.

Microbial degradation is expected to be the most significant transformation process in soil. Soil microorganisms have diverse metabolic capabilities and can often degrade complex organic molecules. The rate of degradation would be highly dependent on soil type, moisture content, pH, temperature, and the presence of a suitable microbial community.

The table below outlines the expected transformation processes for this compound in soil systems.

Transformation ProcessDescriptionKey Influencing FactorsExpected Products
Aerobic Biodegradation Microbial breakdown in the presence of oxygen.Oxygen availability, soil moisture, nutrient content, microbial biomass.Chlorinated catechols, muconic acids, and ultimately CO2, H2O, and Cl-.
Anaerobic Biodegradation Microbial breakdown in the absence of oxygen.Redox potential, presence of alternative electron acceptors (e.g., nitrate, sulfate).Reductive dechlorination products, phenol, and eventually methane (B114726) and CO2.
Adsorption/Desorption Binding to soil particles.Soil organic matter content, clay content, soil pH.Reduced bioavailability for degradation and transport.
Leaching Downward movement through the soil profile with water.Soil texture, rainfall/irrigation intensity, adsorption characteristics.Potential contamination of groundwater.

Advanced Applications in Organic Synthesis and Materials Science

6-Chlorocyclohexa-3,5-diene-1,2,3-triol as a Chiral Building Block

The presence of multiple stereocenters in this compound makes it a potentially valuable chiral building block in asymmetric synthesis. The microbial oxidation of chlorobenzene (B131634) is a theoretical route to obtaining enantiomerically enriched forms of this compound, a common strategy for producing chiral synthons from aromatic precursors.

Synthesis of Enantiopure Compounds

The synthesis of enantiopure compounds using this compound would rely on its inherent chirality. If an enantiomerically pure form of the triol can be obtained, it can be used as a starting material to impart that chirality to a target molecule. This is a foundational concept in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired activity.

Key reactions for utilizing this chiral building block would involve the stereospecific transformation of its functional groups—the hydroxyl groups and the diene system. For instance, selective protection of the hydroxyl groups followed by stereocontrolled reactions on the diene, such as epoxidation or dihydroxylation, could lead to a variety of complex and chirally pure molecules.

Applications in Stereoselective Total Synthesis

In the context of stereoselective total synthesis, this compound could serve as a versatile starting material for the synthesis of natural products or their analogues. The combination of a chlorinated diene and a triol in a single molecule offers multiple points for synthetic manipulation.

For example, the diene functionality is primed for Diels-Alder reactions, allowing for the construction of complex bicyclic systems with a high degree of stereocontrol. The resulting cycloadducts, containing the chlorine atom and hydroxyl groups, could then be further elaborated to access a wide range of target structures. The inherent chirality of the starting triol would be transferred to the final product, making this a valuable strategy in asymmetric synthesis.

Precursor for Functionalized Cyclohexane (B81311) Derivatives

The structure of this compound is a direct precursor to a variety of functionalized cyclohexane derivatives. Through controlled reduction of the double bonds, the cyclohexadiene ring can be converted into a cyclohexane ring, while retaining the chlorine and hydroxyl functionalities.

The resulting chlorinated cyclohexane-triol could then undergo a range of transformations. The hydroxyl groups could be oxidized to ketones or derivatized to ethers or esters. The chlorine atom could be substituted with other functional groups via nucleophilic substitution reactions, further diversifying the potential products. This would provide access to a library of substituted cyclohexane scaffolds, which are important structural motifs in many pharmaceuticals and agrochemicals.

Integration into Polymer Chemistry

The polyfunctional nature of this compound suggests its potential for use in polymer chemistry, both as a monomer for specialty polyols and for incorporation into bio-based polymers.

Monomer for Specialty Polyols

As a triol, this compound could be used as a monomer or a cross-linking agent in the production of specialty polyesters and polyurethanes. The three hydroxyl groups allow for the formation of a three-dimensional polymer network. The presence of a chlorine atom and residual double bonds (if not hydrogenated) in the polymer backbone would impart unique properties to the resulting material, such as flame retardancy, altered solubility, and sites for post-polymerization modification.

Potential Polymer TypeMonomer/Cross-linkerKey Functional Groups UtilizedPotential Properties
PolyesterThis compoundThree hydroxyl groupsIncreased cross-linking, potential for flame retardancy
PolyurethaneThis compoundThree hydroxyl groupsRigid foam formation, modified thermal properties

Incorporation into Bio-based Polymers

If this compound can be produced from renewable feedstocks, such as through the biotransformation of chlorobenzene, it could be incorporated into bio-based polymers. This aligns with the growing demand for sustainable materials. Its integration into bio-based polyesters or polyurethanes could enhance their properties, such as thermal stability and chemical resistance, due to the presence of the chlorinated cyclohexyl core.

Bio-based PolymerRole of this compoundPotential Benefit
Bio-polyesterCo-monomer or cross-linkerIntroduction of functionality, potential for improved material properties
Bio-polyurethanePolyol componentContribution to the bio-based content, modification of foam properties

Role in Reaction Method Development and Catalysis

The potential utility of this compound can be inferred from the functionalities present in its structure: a chlorinated cyclohexadiene ring and three hydroxyl groups. The diene system offers potential for participation in cycloaddition reactions, while the chloro and hydroxyl substituents provide sites for further functionalization, potentially serving as a precursor to catalytically active species or chiral ligands.

However, without direct experimental evidence or published findings, any discussion on its role remains speculative. The development of new reaction methods or catalytic systems is a rigorous process that involves extensive experimentation to elucidate reaction mechanisms, optimize conditions, and demonstrate broad applicability. As of the current body of scientific knowledge, this compound has not been a focal point of such investigations.

Future research may yet uncover unique properties of this molecule that could be harnessed for developing novel synthetic methods or catalytic processes. For instance, its specific stereochemistry and the interplay of its functional groups could offer unique reactivity that has yet to be explored.

Table of Research Findings on Related Compounds

To provide context, the following table summarizes findings on structurally related cyclohexa-3,5-diene-1,2-diol derivatives, which have been more extensively studied in organic synthesis. It is important to note that this data does not directly apply to this compound but illustrates the types of applications for which this class of compounds is investigated.

DerivativeApplication in SynthesisReaction TypeReference
(±)-trans-cyclohexa-3,5-diene-1,2-diolPrecursor to synthetically useful epoxide derivativesEpoxidation rsc.org
Cyclohexa-3,5-diene-1,2-cis-diol derivativesReactant for the synthesis of optically active lactones[2+2] and [4+2] cycloadditions rsc.org
1,2-trans-Cyclohexadiene-diols (CHDs)Intermediate in natural product synthesis (e.g., (+)-1,6-epi-crotepoxide)Various bohrium.com
4,5-Dichlorocyclohexa-3,5-diene-1,2-diolPrecursor for enantiomerically pure pharmaceuticalsChiral intermediate synthesis

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-Chlorocyclohexa-3,5-diene-1,2,3-triol to ensure regiochemical control?

  • Methodological Answer : A two-step approach is advised:

Diels-Alder reaction : Use cyclohexa-1,3-diene with a chlorinating agent (e.g., Cl2 in CCl4) under low-temperature conditions (<5°C) to minimize over-chlorination.

Hydroxylation : Introduce hydroxyl groups via Sharpless asymmetric dihydroxylation (AD-mix β) to achieve stereoselectivity. Monitor intermediates using <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy (e.g., carbonyl and hydroxyl stretch regions) .

  • Critical Note : Ensure anhydrous conditions to avoid hydrolysis of intermediates.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Analyze coupling constants (J-values) to confirm diene geometry (e.g., 3JH-H ≈ 10 Hz for trans-diene protons) .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm<sup>-1</sup>) and C-Cl (550–750 cm<sup>-1</sup>) stretches.
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 193.03) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Conduct accelerated degradation tests (25–40°C) in buffered solutions (pH 2–12). Monitor degradation via HPLC with UV detection (λ = 254 nm) .
  • Data Interpretation : Plot degradation rate constants (k) vs. pH to identify instability thresholds (e.g., rapid hydrolysis above pH 9).

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity of this compound in nucleophilic substitution vs. elimination reactions?

  • Methodological Answer :

  • Competitive Pathway Analysis : Use DFT calculations (B3LYP/6-31G*) to model transition states and activation energies for substitution (SN2) and elimination (E2) pathways .
  • Experimental Validation : Compare outcomes in polar aprotic (DMSO) vs. protic (EtOH) solvents. Analyze products via GC-MS and <sup>35</sup>Cl NMR to distinguish mechanisms .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA columns (hexane:IPA = 90:10) to separate enantiomers. Optimize mobile phase gradients to achieve baseline resolution .
  • Crystallization : Employ solvent/antisolvent crystallization (e.g., acetone/water) with seeding to enhance enantiomeric excess (ee >98%) .

Q. How to model the compound’s environmental fate using computational tools?

  • Methodological Answer :

  • QSPR Models : Predict biodegradation half-lives and bioaccumulation factors using EPI Suite™ or COSMOtherm, parameterized with experimental logP and solubility data .
  • Ecotoxicity Screening : Cross-reference with EPA ECOTOX database entries for structurally analogous chlorinated dienes .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s fluorescence properties?

  • Methodological Answer :

  • Source of Error : Impurities (e.g., residual solvents) or photodegradation during analysis.
  • Resolution :

Purify via preparative HPLC .

Conduct fluorescence spectroscopy under inert atmosphere (N2) to prevent oxidation .

Validate with time-resolved fluorescence decay measurements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.